molecular formula C9H13O2P B3197099 [4-(Dimethylphosphoryl)phenyl]methanol CAS No. 1003316-13-9

[4-(Dimethylphosphoryl)phenyl]methanol

Cat. No.: B3197099
CAS No.: 1003316-13-9
M. Wt: 184.17 g/mol
InChI Key: BWVNGCZFRFDVHY-UHFFFAOYSA-N
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Description

[4-(Dimethylphosphoryl)phenyl]methanol (CAS: Not explicitly provided; systematic name: this compound) is an organophosphorus compound featuring a methanol group attached to a phenyl ring substituted with a dimethylphosphoryl (–PO(CH₃)₂) moiety at the para position. The dimethylphosphoryl group confers unique electronic and steric properties, making the compound a versatile intermediate in pharmaceutical and materials chemistry. Its polar phosphoryl group enhances hydrogen-bonding capabilities, influencing solubility and crystallinity, which are critical in drug design and crystal engineering .

Properties

IUPAC Name

(4-dimethylphosphorylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13O2P/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVNGCZFRFDVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287032
Record name 4-(Dimethylphosphinyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003316-13-9
Record name 4-(Dimethylphosphinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003316-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylphosphinyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylphosphoryl)phenyl]methanol typically involves the hydroxymethylation of dimethylphosphine oxide with formaldehyde. The reaction proceeds as follows: [ \text{Me}_2\text{P(O)H} + \text{CH}_2\text{O} \rightarrow \text{Me}_2\text{P(O)CH}_2\text{OH} ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using standard chemical engineering techniques, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylphosphoryl)phenyl]methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phosphine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of [4-(Dimethylphosphoryl)phenyl]methanal or [4-(Dimethylphosphoryl)phenyl]methanoic acid.

    Reduction: Formation of [4-(Dimethylphosphoryl)phenyl]methane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [4-(Dimethylphosphoryl)phenyl]methanol is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor in the preparation of phosphine ligands and other phosphorus-containing molecules.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.

Medicine

Research is ongoing to explore the potential medicinal applications of this compound. Its ability to interact with biological targets suggests it could be used in drug development.

Industry

In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(Dimethylphosphoryl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve modulation of enzyme activity and signal transduction processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Substituent(s) Key Functional Groups
[4-(Dimethylphosphoryl)phenyl]methanol –PO(CH₃)₂ at para position Phosphoryl (H-bond acceptor), –OH
(4′-Methylbiphenyl-4-yl)methanol () –CH₃ at biphenyl para position –CH₃ (electron-donating), –OH
5-Chloro-N4-[-2-(dimethylphosphoryl)phenyl]-... () –PO(CH₃)₂ in a drug scaffold Phosphoryl, chloro, piperazine
N-[4-(Dimethylphosphoryl)phenyl]-purine derivatives () –PO(CH₃)₂ in kinase inhibitors Phosphoryl, purine core
Key Differences:
  • Electronic Effects : The dimethylphosphoryl group is strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to the methyl-substituted analog in . This enhances its reactivity in nucleophilic reactions .
  • Hydrogen Bonding : The phosphoryl group acts as a robust hydrogen-bond acceptor, enabling stronger intermolecular interactions than methyl or chloro substituents. This property is critical in crystal packing and supramolecular assembly .

Physicochemical Properties

Property This compound (4′-Methylbiphenyl-4-yl)methanol
Polarity High (due to –PO(CH₃)₂) Moderate (due to –CH₃)
Solubility Soluble in polar solvents (e.g., DMSO, methanol) Prefer less polar solvents (e.g., chloroform)
Hydrogen-Bonding Capacity Strong acceptor (P=O) and donor (–OH) Weak acceptor (–CH₃), donor (–OH)
Thermal Stability Likely higher (phosphoryl group resists oxidation) Moderate (methyl group less stabilizing)

Note: Data inferred from substituent effects and analogous compounds in , and 9.

Crystallographic Behavior

Crystallographic studies using programs like SHELXL () highlight the importance of H-bonding networks in determining crystal structures. The phosphoryl group in this compound likely forms predictable supramolecular motifs (e.g., dimers or chains via –OH∙∙∙O=P interactions), whereas methyl-substituted analogs exhibit less directional packing .

Biological Activity

[4-(Dimethylphosphoryl)phenyl]methanol is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H13O2P
  • Molecular Weight : 186.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylphosphoryl group enhances the compound's lipophilicity, which may facilitate its interaction with cell membranes and biomolecules. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a derivative containing this compound showed selective inhibition against ABL1 T315I with an IC50 value of 5.1 nM, indicating potent anticancer activity (Table 1) .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. It acts as a phosphatase inhibitor, which can interfere with signal transduction pathways critical for tumor growth.

Study 1: Inhibition of ABL Kinase

A study focused on the modification of compounds similar to this compound indicated that altering the phosphorous substituents could enhance selectivity and potency against ABL kinase, a target in chronic myeloid leukemia (CML). The introduction of dimethylphosphoryl groups was crucial for achieving desired biological effects .

Study 2: Toxicological Assessment

Research has also assessed the toxicological profile of this compound. It was found that while the compound exhibits beneficial biological activities, it also poses risks associated with organophosphate toxicity, necessitating careful evaluation in therapeutic contexts .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (nM)Reference
AnticancerABL1 T315I5.1
Enzyme InhibitionPhosphataseVaried

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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